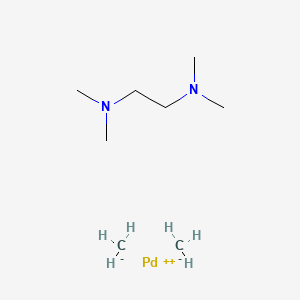

Dimethyl(N,N,N',N'-tetramethylethylenediamine)palladium(II)

Übersicht

Beschreibung

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is a chemical compound with the CAS Number: 113822-11-0 . It has a molecular weight of 252.7 and a molecular formula of C8H22N2Pd . It is commonly used in organic synthesis and catalysis .

Molecular Structure Analysis

The InChI code for Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is 1S/C6H16N2.2CH3.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H3; . The exact mass of the compound is 252.08200 .

Physical And Chemical Properties Analysis

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound is insoluble in water .

Wissenschaftliche Forschungsanwendungen

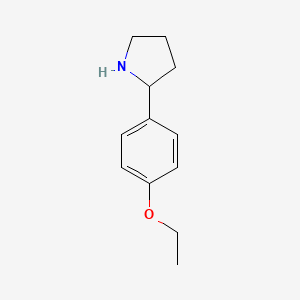

Catalyst for Cross-Coupling Reactions

This compound is used as a catalyst in cross-coupling reactions . Cross-coupling reactions are a group of reactions where two different organic compounds are coupled with the help of a metal catalyst.

Catalyst for Catalytic Reduction Reactions

It also serves as a catalyst in catalytic reduction reactions . These reactions involve the decrease in oxidation state of a molecule, atom, or ion by losing an electron.

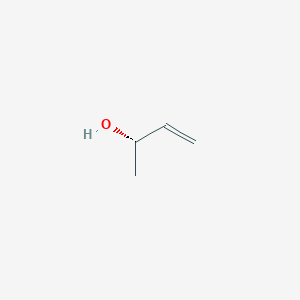

Preparation of Silyl Ethers

The compound is used in the preparation of silyl ethers via the reaction of silicon-hydrogen bond with alcohols . Silyl ethers are protective groups used in organic chemistry.

Oxidative Carbonylation Reactions

It plays a role in oxidative carbonylation reactions . These reactions involve the direct incorporation of CO into organic substrates.

Polymerization of Acrylamide and Bis-Acrylamide

This compound is used with ammonium persulfate to catalyze the polymerization of acrylamide and bis-acrylamide to get polyacrylamide gels . This is particularly useful in the field of biochemistry for the separation of proteins or nucleic acids.

Ligand for Metal Ions

It is employed as a ligand for metal ions like zinc and copper . In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex.

Organometallic Palladium Catalyst

This compound is one of numerous organometallic palladium catalysts . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others.

Energy Conversion and Storage Solutions

Although not directly mentioned, the compound could potentially find applications in energy conversion and storage solutions . As the world moves towards sustainable energy sources, such compounds could play a crucial role in the development of new technologies.

Safety and Hazards

Wirkmechanismus

Target of Action

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II), also known as [1,2-Bis(dimethylamino)ethane]dimethylpalladium, is a complex organometallic compound . It is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactant molecules in the chemical reactions it catalyzes .

Mode of Action

The compound acts as a Lewis base, providing electron pairs to form coordinate covalent bonds with reactant molecules . This interaction facilitates the breaking and forming of bonds in the reactant molecules, thereby catalyzing the chemical reaction .

Biochemical Pathways

As a catalyst, Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is involved in various chemical reactions, including cross-coupling reactions and catalytic reduction reactions . These reactions are part of larger biochemical pathways in synthetic chemistry .

Pharmacokinetics

Like other palladium compounds, it is expected to have low bioavailability due to its poor solubility .

Result of Action

The result of the action of Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is the acceleration of chemical reactions . By acting as a catalyst, it lowers the activation energy of the reactions, allowing them to proceed at a faster rate or under milder conditions .

Eigenschaften

IUPAC Name |

carbanide;palladium(2+);N,N,N',N'-tetramethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2CH3.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H3;/q;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFJYGIWWVNQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].CN(C)CCN(C)C.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22N2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl(N,N,N',N'-tetramethylethylenediamine)palladium(II) | |

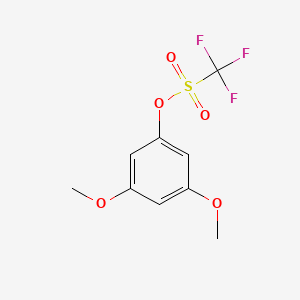

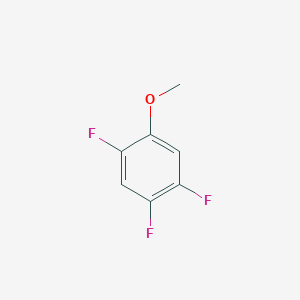

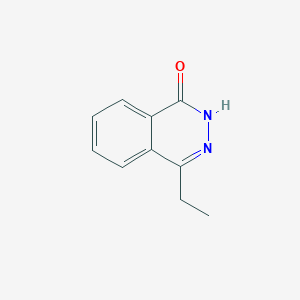

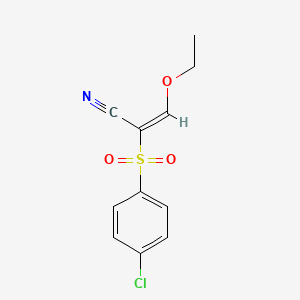

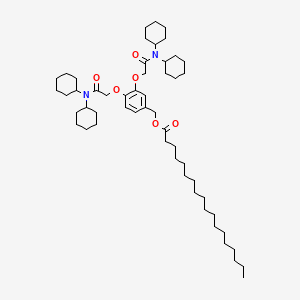

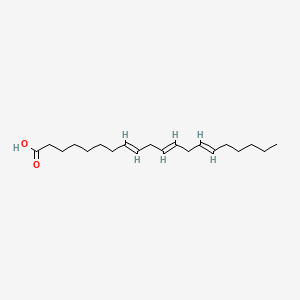

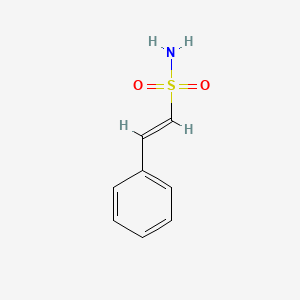

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

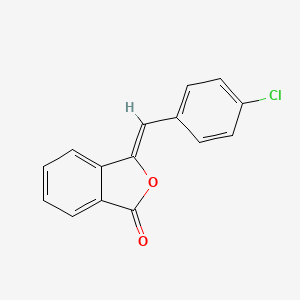

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylphenyl)thio]ethanamine](/img/structure/B1599347.png)